
1-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C22H18F3N3O2S and its molecular weight is 445.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
This compound features a thiophene ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities. The trifluoromethyl group enhances its pharmacological properties by improving lipophilicity and metabolic stability.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiourea derivatives, including compounds similar to the one . For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to the studied molecule demonstrated MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae .
- Comparison with Antibiotics : Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, indicating significant antibacterial efficacy .
Anticancer Activity
The anticancer properties of thiourea derivatives have been extensively studied:
- Cytotoxicity : In vitro studies showed that certain thiourea derivatives exhibited IC50 values in the low micromolar range (e.g., 1.29 µM), indicating potent cytotoxic effects against cancer cell lines such as MCF-7 .
- Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, suggesting a targeted approach to inhibit cancer cell proliferation .
Other Pharmacological Effects
The compound's structural components suggest additional pharmacological activities:
- Anti-inflammatory Effects : Thiourea derivatives have been reported to exhibit anti-inflammatory properties, which may enhance their therapeutic profile in treating chronic diseases .
- Potential as LFA-1 Antagonists : Some derivatives have shown promise as leukocyte function-associated antigen-1 (LFA-1) antagonists, which could be beneficial in autoimmune conditions .
Study 1: Antibacterial Efficacy
A study conducted by Roxana et al. synthesized various thiourea derivatives and tested their antibacterial activity against several strains. The results indicated that certain compounds had comparable or superior activity compared to existing antibiotics .
Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
Compound A | E. faecalis | 40 | 29 |
Compound B | P. aeruginosa | 50 | 24 |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives of thiourea were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. The findings revealed significant growth inhibition at low concentrations:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound C | MCF-7 | 1.29 |
Compound D | MCF-7 | 2.96 |
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have indicated that similar compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways.
- Case Study : A related urea derivative demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations .
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial effects against a range of bacterial strains and fungi.
- Mechanism : The thiophene ring is known for its ability to disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Research Findings : A study evaluated the effects of various urea derivatives on cytokine production in cell cultures, revealing significant reductions in inflammatory markers.
Summary of Biological Activities
Urease Inhibition Study
A study focused on the urease inhibitory activity of thiourea derivatives related to our compound showed enhanced inhibitory effects compared to standard urease inhibitors. This finding suggests potential applications in treating conditions like kidney stones .
Antioxidant Efficacy Evaluation
In comparative studies against known antioxidants like Vitamin C, several derivatives exhibited significant radical scavenging activity, indicating their potential health benefits.
Cytotoxicity Assessment
Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .
Propriétés
IUPAC Name |
1-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S/c23-22(24,25)16-4-7-17(8-5-16)26-21(30)27-18-6-3-14-9-10-28(13-15(14)12-18)20(29)19-2-1-11-31-19/h1-8,11-12H,9-10,13H2,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTUYRJERBMRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.